molecular formula C22H21NO5S B12996423 N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B12996423
M. Wt: 411.5 g/mol
InChI Key: FSSVEMKIAPRSTM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide: is a complex organic compound with a unique structure that includes benzoyl, dimethoxyphenyl, and methylbenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoyl Group: This step involves the introduction of a benzoyl group to the 2-position of the dimethoxyphenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Product Formation: The final step involves purification and isolation of the desired product through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can be compared with similar compounds such as:

    N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    S-(2-benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate: Contains a carbamothioate group, offering different chemical properties and applications.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H21NO5S/c1-15-9-11-17(12-10-15)29(25,26)23-19-14-21(28-3)20(27-2)13-18(19)22(24)16-7-5-4-6-8-16/h4-14,23H,1-3H3

InChI Key

FSSVEMKIAPRSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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